molecular formula C22H14N2O2S4 B2600398 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 503431-91-2

2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2600398
CAS No.: 503431-91-2
M. Wt: 466.61
InChI Key: OSESZZKKKOZEGF-UHFFFAOYSA-N
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Description

2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a thieno[2,3-d]pyrimidin-4(3H)-one core structure This compound is characterized by the presence of thiophene rings, which are sulfur-containing heterocycles, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications .

Scientific Research Applications

2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidin-4(3H)-one derivatives with different substituents. Examples include:

  • 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)pyridine-3-carbonitrile
  • 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)pyridine-3-carbonitrile

Uniqueness

The uniqueness of 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific arrangement of functional groups, which imparts distinct chemical properties and potential applications. The presence of both thiophene and phenyl groups, along with the thieno[2,3-d]pyrimidin-4(3H)-one core, makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O2S4/c25-16(18-9-5-11-28-18)13-30-22-23-20-19(15(12-29-20)17-8-4-10-27-17)21(26)24(22)14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSESZZKKKOZEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CS4)SC=C3C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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